molecular formula C18H17NO4 B15306373 1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B15306373
M. Wt: 311.3 g/mol
InChI Key: TVWBYMLLFDGEDE-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the tetrahydroquinoline ring and a carboxylic acid group at the 5-position of the ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline alcohols or aldehydes.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with specific targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-17(21)15-8-4-10-16-14(15)9-5-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-4,6-8,10H,5,9,11-12H2,(H,20,21)

InChI Key

TVWBYMLLFDGEDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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